molecular formula C22H24F3NO6S B2359556 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate CAS No. 425402-74-0

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate

Cat. No.: B2359556
CAS No.: 425402-74-0
M. Wt: 487.49
InChI Key: ALYLEJFZPPPDGX-UHFFFAOYSA-N
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Description

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonylamino groups

Scientific Research Applications

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate has several scientific research applications:

Preparation Methods

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate involves multiple steps. One common method includes the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with an appropriate sulfonylamine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The sulfonylamino group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO6S/c1-11(2)32-21(29)18(20(28)22(23,24)25)16-10-15(6-7-17(16)27)26-33(30,31)19-13(4)8-12(3)9-14(19)5/h6-11,18,26-27H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYLEJFZPPPDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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